molecular formula C16H19NO B3075992 2-{[(3-Isopropylphenyl)amino]methyl}phenol CAS No. 1038268-48-2

2-{[(3-Isopropylphenyl)amino]methyl}phenol

Cat. No.: B3075992
CAS No.: 1038268-48-2
M. Wt: 241.33 g/mol
InChI Key: DVSZWQCVAIGIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-Isopropylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C16H19NO It is a phenolic compound with an amino group attached to a benzene ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Isopropylphenyl)amino]methyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropylaniline with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Isopropylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Nitrated and halogenated derivatives of the original compound.

Scientific Research Applications

2-{[(3-Isopropylphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Isopropylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with target proteins, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Methylphenyl)amino]methyl}phenol
  • 2-{[(3-Ethylphenyl)amino]methyl}phenol
  • 2-{[(3-Propylphenyl)amino]methyl}phenol

Uniqueness

2-{[(3-Isopropylphenyl)amino]methyl}phenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interactions with molecular targets compared to its methyl, ethyl, and propyl analogs.

Biological Activity

2-{[(3-Isopropylphenyl)amino]methyl}phenol, also known as a derivative of phenolic compounds, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with an isopropylphenyl group attached to an amino methyl group. This configuration is crucial for its biological interactions and activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar to other indole derivatives, it is believed to interact with multiple receptors in the body, influencing various biochemical pathways.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activities

The compound has been evaluated for several biological activities:

  • Anticancer Activity : In vitro studies indicate that this compound may inhibit the proliferation of cancer cells. The specific mechanisms include cell cycle arrest and induction of apoptosis in tumor cells .
  • Antimicrobial Activity : Research has shown that this compound demonstrates significant activity against various bacterial strains, including drug-resistant pathogens. Its efficacy was notably higher at lower concentrations compared to conventional antibiotics .
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Case Studies and Research Findings

  • A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of phenolic compounds similar to this compound. The findings suggested that modifications in the phenolic structure could enhance anticancer properties while minimizing toxicity .
  • Another investigation focused on the antimicrobial potential of related compounds, demonstrating that certain derivatives exhibited potent activity against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus, reinforcing the therapeutic promise of this class of compounds .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInhibition of cell proliferation ,
AntimicrobialSignificant inhibition against bacteria ,
Anti-inflammatoryModulation of inflammatory pathways

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its potential therapeutic application. Studies suggest that the compound is lipophilic, which may enhance its bioavailability and ability to cross biological membranes.

Properties

IUPAC Name

2-[(3-propan-2-ylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(2)13-7-5-8-15(10-13)17-11-14-6-3-4-9-16(14)18/h3-10,12,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSZWQCVAIGIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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